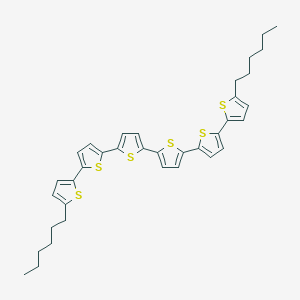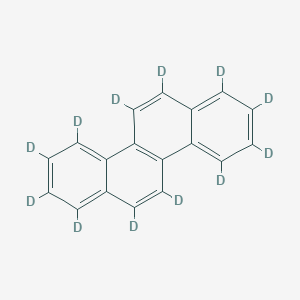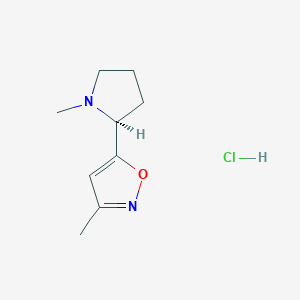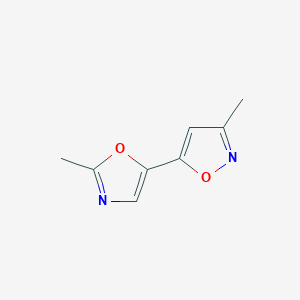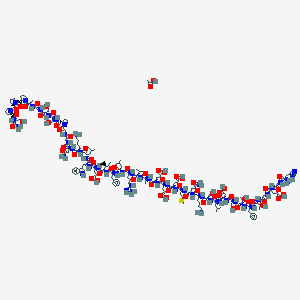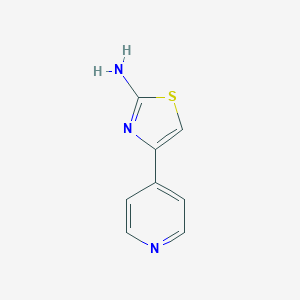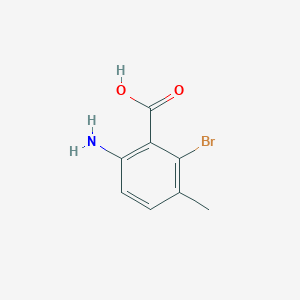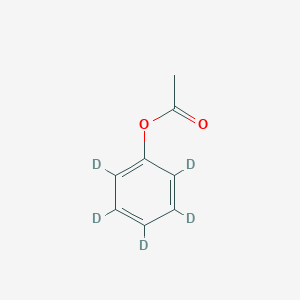
(2,3,4,5,6-Pentadeuteriophenyl) acetate
説明
“(2,3,4,5,6-Pentadeuteriophenyl) acetate” is a unique chemical compound widely used in scientific research. It offers immense potential in various studies, from isotopic labeling to pharmaceutical investigations, thanks to its deuterium-laden structure and versatile applications .
Synthesis Analysis
The synthesis of ®-(2,3,4,5,6-pentadeuterophenyl)oxirane was reported in a study . The Friedel-Crafts acylation of benzene-d6 with methyl oxalylchloride gave methyl 2-oxo-2-(2,3,4,5,6-pentadeuterophenyl)acetate, which was chirally reduced (Saccharomyces cerevisiae) to methyl ®-2-hydroxy-2-(2,3,4,5,6-pentadeuterophenyl)acetate (methyl ®-d5-mandelic acid) .
科学的研究の応用
Analytical Research
Phenyl Acetate-d5 is utilized in analytical research due to its distinct isotopic signature. The deuterium atoms in its structure allow for precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . This makes it an invaluable tool for studying complex biochemical pathways and the metabolism of various compounds.
Pharmacology
In pharmacological research, Phenyl Acetate-d5 derivatives have shown promise. For instance, N-phenylacetamide sulphonamides synthesized from related compounds have exhibited significant analgesic activity . This suggests that Phenyl Acetate-d5 could be a precursor in developing new therapeutic agents.
Organic Synthesis
Phenyliodine(III)diacetate (PIDA), closely related to Phenyl Acetate-d5, is widely used as an oxidizing agent in organic synthesis . It facilitates various reactions, including C-H functionalization and heterocyclic ring construction, which are fundamental in creating complex organic molecules.
Materials Science
Phenyl Acetate-d5’s derivatives are explored for their potential in materials science. They are investigated for their properties as antioxidants, ultraviolet absorbers, and flame retardants, which are crucial for enhancing the thermal stability and flame resistance of plastics, adhesives, and coatings .
Environmental Science
Phenolic compounds, which include Phenyl Acetate-d5, play a significant role in the built environment. They are studied for their environmental fate and treatment methods, as well as their ability to delay aging and degradation of outdoor construction elements when exposed to intense solar radiation .
Biochemistry
In biochemistry, Phenyl Acetate-d5 is part of the study of bacterial catabolism pathways. It is used to investigate the metabolic processes involving phenylalanine and phenylacetate, providing insights into the natural remediation of environmental contaminants and the virulence of pathogens .
Medicinal Chemistry
Phenyl Acetate-d5 and its derivatives are integral in medicinal chemistry for the synthesis of pharmaceutical drugs. They serve as key intermediates in the design of new compounds with potential therapeutic applications .
Chemical Engineering
In chemical engineering, Phenyl Acetate-d5 is relevant for its role in biocatalytic processes. It is part of the synthesis of enantiomerically pure chiral amines, which are valuable for pharmaceutical and agrochemical production .
作用機序
Phenyl Acetate-d5, also known as (2,3,4,5,6-Pentadeuteriophenyl) acetate, is a deuterium-labeled variant of Phenyl Acetate . It is an endogenous metabolite and has been incorporated into drug molecules as tracers for quantitation during the drug development process .
Target of Action
As an endogenous metabolite, it likely interacts with various metabolic enzymes and proteases .
Mode of Action
Phenyl Acetate-d5 interacts with its targets, leading to changes in the metabolic and pharmacokinetic profiles of drugs . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
Phenyl Acetate-d5 is involved in the metabolism of phenylalanine, a crucial intermediate catalyzed by diverse microbial catalytic pathways . The metabolism of phenylalanine produces Phenyl Acetic Acid (PAA), which can be conjugated with glutamine and glycine in the liver and kidney to form Phenylacetylglutamine in humans and Phenylacetylglycine in rodents .
Pharmacokinetics
The use of deuterium in Phenyl Acetate-d5 has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . Deuteration can alter the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, potentially improving its bioavailability .
特性
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVNPXQWQGGJP-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,4,5,6-Pentadeuteriophenyl) acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




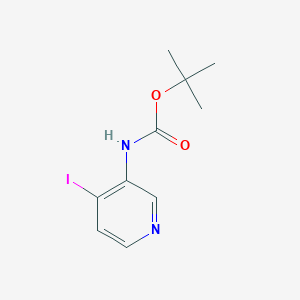
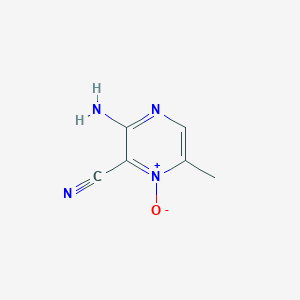
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
